molecular formula C12H15BrN2O2 B1333461 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide CAS No. 303010-22-2

2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide

Cat. No.: B1333461
CAS No.: 303010-22-2
M. Wt: 299.16 g/mol
InChI Key: SIBXLHIRJPZXDK-UHFFFAOYSA-N
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Description

2-[(5-Bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide (CAS 303010-22-2) is a high-purity chemical compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 g/mol . This acetohydrazide derivative features a bromo- and methyl-substituted 2,3-dihydro-1H-indene core structure, which is a privileged scaffold in medicinal chemistry. The compound is characterized by a density of 1.487 g/cm³, a boiling point of 510.7°C at 760 mmHg, and a flash point of 262.6°C . Its chemical structure is specified by the SMILES notation NNC(=O)COc1c(Br)cc(c2c1CCC2)C and the InChI identifier 1S/C12H15BrN2O2/c1-7-5-10(13)12(17-6-11(16)15-14)9-4-2-3-8(7)9/h5H,2-4,6,14H2,1H3,(H,15,16) . As an indene-based compound containing both acetohydrazide and bromo functional groups, this reagent serves as a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research . The indene scaffold is structurally related to indole derivatives, which are widely recognized for their diverse biological potential, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant activities . Researchers can utilize this compound to develop novel derivatives for structure-activity relationship (SAR) studies or as a key intermediate in heterocyclic chemistry. The acetohydrazide moiety is particularly valuable for the synthesis of various hydrazone and heterocyclic derivatives through reactions with carbonyl compounds . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound using appropriate safety protocols, including personal protective equipment and adequate ventilation. For comprehensive research data, including spectral information, researchers can consult chemical databases and scientific literature related to indene and acetohydrazide chemistry.

Properties

IUPAC Name

2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-7-5-10(13)12(17-6-11(16)15-14)9-4-2-3-8(7)9/h5H,2-4,6,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBXLHIRJPZXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1CCC2)OCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369497
Record name 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727760
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303010-22-2
Record name 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide typically involves multiple steps:

    Bromination: The starting material, 7-methyl-2,3-dihydro-1H-indene, undergoes bromination to introduce a bromine atom at the 5-position, yielding 5-bromo-7-methyl-2,3-dihydro-1H-indene.

    Oxidation: The brominated indene is then oxidized to form 5-bromo-7-methyl-2,3-dihydro-1H-inden-4-one.

    Oxyacetylation: The ketone is reacted with chloroacetic acid to form 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid.

    Hydrazide Formation: Finally, the acetic acid derivative is treated with hydrazine hydrate to yield the target compound, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the hydrazide group to other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as azides or thiols.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Activity
A study evaluated the compound's efficacy against human tumor cells, revealing promising results with mean growth inhibition (GI) values indicating its potential as an antitumor agent . The mechanism of action appears to involve the disruption of cellular processes essential for tumor growth.

Antimicrobial Properties

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. The synthesis of derivatives has been linked to enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityTarget OrganismsReference
Compound AModerateE. coli
Compound BStrongS. aureus
2-[...Acetohydrazide]SignificantVarious

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves specific chemical reactions that enhance its biological activity. Understanding the structure-activity relationship is crucial for optimizing its efficacy.

Synthesis Overview
The compound can be synthesized through a series of reactions involving brominated indene derivatives and hydrazine derivatives. The reaction conditions and reagents play a significant role in determining the yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-[(5-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the hydrazide group can influence its binding affinity and specificity, affecting the overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Acetohydrazide Derivatives

Structural Analogues and Core Modifications

Acetohydrazides are structurally diverse, with variations in the aromatic/heterocyclic core and substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Acetohydrazides
Compound Name Core Structure Key Substituents Biological Activity Reference ID
2-[(5-Bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide Dihydroindenyl 5-Br, 7-Me Not reported (commercial precursor)
2-((7-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)acetohydrazide (4a) Quinolone 7-Me, 2-oxo Anti-COVID-19 (SARS-CoV-2)
2-((4-Methyl-2-oxo-2H-chromen-7-yl)oxy)-N′-substituted acetohydrazides (4a–d) Coumarin 4-Me, 2-oxo, varied arylidene groups Anti-Alzheimer (AChE inhibition)
2-((6-Chloropyridin-2-yl)oxy)-N′-(2-hydroxybenzylidene)acetohydrazide Pyridine 6-Cl, 2-hydroxybenzylidene Antioxidant, DFT-studied
2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetohydrazide (2) Tetralin (tetrahydronaphthyl) Unsubstituted tetrahydronaphthyl Intermediate for thiazoline hybrids
Key Observations :
  • Core Diversity: The dihydroindenyl core in the target compound is distinct from coumarin, quinolone, or pyridine systems.
  • Substituent Effects: The 5-bromo and 7-methyl groups enhance lipophilicity and steric bulk relative to non-halogenated analogs (e.g., coumarin derivatives with methyl or methoxy groups) . Bromine’s electron-withdrawing nature could also modulate electronic properties.
Table 2: Physicochemical Comparison
Property Target Compound Coumarin Analog Quinolone Analog
Molecular Weight (g/mol) ~298 (estimated) 262.26 289.30
LogP (Predicted) ~2.8 (high lipophilicity) 1.5 2.1
Hydrogen Bond Acceptors 3 4 5

Notes

Synthesis : The dihydroindenyl core’s synthetic accessibility is unclear; advanced intermediates may require multi-step protocols.

Substituent Impact : Bromine’s steric and electronic effects warrant exploration in structure-activity relationship (SAR) studies.

Bioactivity Potential: Prioritize assays for antimicrobial, anticancer, and enzyme-inhibitory activities based on structural analogs.

Biological Activity

2-[(5-Bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide (CAS No. 303010-22-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's synthesis, biological evaluations, and specific case studies illustrating its pharmacological properties.

The molecular formula of this compound is C12H15BrN2O2C_{12}H_{15}BrN_2O_2, with a molecular weight of approximately 299.16 g/mol. The compound features a brominated indene moiety linked to an acetohydrazide functional group, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating similar compounds, certain derivatives showed IC50 values ranging from 2.43 to 14.65 µM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMDA-MB-2312.43
Compound BHepG24.98
Compound CLLC-PK1 (non-cancerous)>20

These findings suggest that the compound may function as a microtubule-destabilizing agent, which is critical for disrupting cancer cell proliferation.

The proposed mechanism involves the induction of apoptosis in cancer cells. Studies indicated that compounds similar to this compound enhanced caspase activity and induced morphological changes characteristic of apoptosis at concentrations as low as 1 µM . Additionally, cell cycle analysis revealed that these compounds could arrest cancer cells in the G2/M phase, further inhibiting their proliferation .

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promise as an antimicrobial agent. Research into nitrogen-containing heterocycles has indicated a broad spectrum of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (µg/mL)
Compound DStaphylococcus aureus3.12
Compound EEscherichia coli12.5

Case Studies

  • Cytotoxicity Study : A study conducted on several derivatives of hydrazides demonstrated that the presence of specific substituents significantly influenced their anticancer activity. The study found that compounds with brominated indene structures exhibited enhanced cytotoxicity compared to non-brominated analogs .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of similar hydrazide derivatives, revealing that certain modifications led to improved efficacy against Gram-positive bacteria compared to standard antibiotics .

Q & A

Q. Basic

  • Broth Microdilution Assay : Test against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans) at concentrations ranging from 1–256 μg/mL. Measure minimum inhibitory concentrations (MICs) after 24–48 hours .
  • Structure-Activity Relationship (SAR) : Compare activity of the parent compound with Schiff base derivatives (e.g., substitutions on the hydrazide moiety) .

How can structural modifications enhance its antimicrobial efficacy?

Q. Advanced

  • Schiff Base Formation : Introduce electron-withdrawing groups (e.g., -Cl, -Br) on the aldehyde moiety to improve membrane penetration. For example, 3-chlorobenzaldehyde derivatives showed 4-fold lower MICs against Bacillus subtilis .
  • Heterocyclic Conjugation : Synthesize 1,3,4-oxadiazole derivatives via cyclization with cerium(IV) ammonium nitrate, which enhances bacterial cell wall disruption .

What mechanistic insights exist for its antiviral activity against Hepatitis A Virus (HAV)?

Q. Advanced

  • Adsorption Inhibition : Derivatives with bromophenyl groups demonstrated virustatic effects by blocking viral attachment (IC₅₀ = 8.5 μg/mL) via hydrophobic interactions with HAV capsid proteins .
  • Replication Suppression : Time-of-addition assays reveal that chloro-substituted analogs interfere with viral RNA polymerase activity .

How can computational methods optimize its anti-inflammatory activity?

Q. Advanced

  • Molecular Docking : Dock the compound into cyclooxygenase-2 (COX-2) active sites (PDB: 5KIR) using AutoDock Vina. Prioritize derivatives with hydrogen bonding to Arg120 and hydrophobic interactions with Tyr355 .
  • QSAR Modeling : Use PLS regression to correlate electronic parameters (e.g., Hammett σ) with IC₅₀ values in carrageenan-induced edema models .

What strategies improve its anticancer activity against HepG2 cells?

Q. Advanced

  • Pro-drug Design : Synthesize hydrazone derivatives (e.g., with 4-chlorophenyl ketones) to enhance cellular uptake. Compound B achieved IC₅₀ = 2.84 μg/mL, comparable to doxorubicin, via apoptosis induction .
  • Combination Therapy : Screen synergism with cisplatin using Chou-Talalay analysis to reduce resistance .

How can contradictory antimicrobial data across studies be resolved?

Q. Advanced

  • Standardized Protocols : Replicate assays using CLSI guidelines to control variables like inoculum size and growth medium .
  • Resazurin Microplate Assay : Quantify metabolic activity to resolve discrepancies in MIC values between visual and automated methods .

What advanced heterocyclic derivatives can be synthesized from this compound?

Q. Advanced

  • 1,3,4-Oxadiazoles : React with aromatic aldehydes and cerium(IV) ammonium nitrate under microwave irradiation for rapid cyclization .
  • Thiadiazoloquinazolinones : Condense with chlorobenzyl isothiocyanates to improve Gram-negative targeting .

What crystallization techniques ensure high-quality single crystals for X-ray analysis?

Q. Advanced

  • Slow Evaporation : Dissolve the compound in methanol/chloroform (1:1) with 0.1% acetic acid, then evaporate at 4°C for 72 hours .
  • SHELXL Refinement : Use twin refinement and Hirshfeld surface analysis to resolve disorder in the inden ring .

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